1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide
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Overview
Description
1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide is a chemical compound with the molecular formula C7H8Br2N2·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 3-ethylpyridine to form 2,5-dibromo-3-ethylpyridine, which is then subjected to amination to yield 1-(2,5-Dibromopyridin-3-yl)ethanamine. The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and amination processes helps in maintaining the purity and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The amine group can form hydrogen bonds, further stabilizing the interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromopyridine: Similar in structure but lacks the ethanamine group.
3-Bromo-2,5-dichloropyridine: Contains chlorine atoms instead of bromine.
1-(2,5-Dichloropyridin-3-yl)ethanamine: Contains chlorine atoms instead of bromine in the pyridine ring.
Uniqueness
1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide is unique due to the presence of both bromine atoms and the ethanamine group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(2,5-dibromopyridin-3-yl)ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2.BrH/c1-4(10)6-2-5(8)3-11-7(6)9;/h2-4H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUCNQWOYGPMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Br)Br)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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